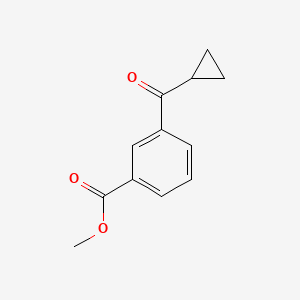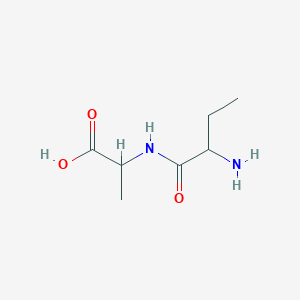
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Comparison:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of a carbamoyl group, leading to different reactivity and applications.
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: Contains an isopropyl group, which affects its steric properties and reactivity.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate:
Conclusion
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in organic synthesis, biological research, and industrial applications.
Eigenschaften
Molekularformel |
C11H21N3O3 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl N-(1-carbamoylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
InChI-Schlüssel |
QEXFMEWFKVNFQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)











